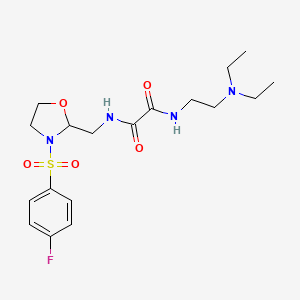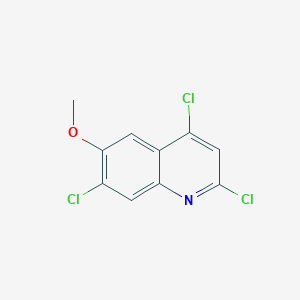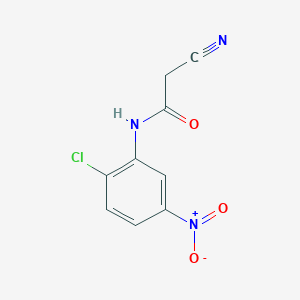
1-(6-Chloropyridin-2-YL)-5-cyclopropylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(6-Chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxylic acid derivatives and the introduction of substituents to aromatic rings. For instance, paper describes the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents, which suggests that similar synthetic strategies could be applied to the target compound. Additionally, paper details the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, indicating that cyclopropyl groups can be incorporated into carboxylic acid frameworks, which is relevant to the cyclopropyl group in the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the target can be elucidated using various spectroscopic and crystallographic techniques. For example, paper discusses the crystal structure of a pyrazole carboxylic acid derivative, determined using X-ray diffraction, which could provide a model for predicting the structure of the target compound. The use of Density Functional Theory (DFT) calculations, as mentioned in paper , can also be instrumental in understanding the molecular geometry and electronic properties of the compound.
Chemical Reactions Analysis
The reactivity of compounds containing pyrazole and carboxylic acid moieties can be diverse. Paper shows that derivatives of pyrrolidine carboxylic acid can undergo various reactions to yield compounds with antioxidant activity. Similarly, paper describes the cyanoacetylation of aminopyrazoles, leading to pyrazolo[3,4-d]pyrimidine derivatives. These reactions highlight the potential chemical transformations that the target compound might undergo, which could be useful for developing new synthetic routes or for functionalization purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their practical applications. The papers provided do not directly discuss the properties of the target compound, but they do offer insights into related compounds. For instance, paper provides information on the thermodynamic properties and molecular electrostatic potential map of a pyrazole carboxylic acid derivative, which could be indicative of the properties of the target compound. The antioxidant activities of compounds discussed in paper also suggest potential biological activities that could be explored for the target compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(6-Chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid and its derivatives have been studied for their antimicrobial properties. Research conducted by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, particularly those incorporating the pyrazole ring, is a key area of study. For instance, Karpina et al. (2019) developed methods for synthesizing triazolopyridine derivatives, highlighting the compound's potential for diverse biological activities (Karpina et al., 2019).
Insecticidal and Fungicidal Properties
Zhang et al. (2019) explored the insecticidal and fungicidal activities of novel pyrazole derivatives, finding that some compounds exhibited significant growth inhibitory rates against specific fungi, indicating potential as new fungicidal leads (Zhang et al., 2019).
Antibacterial and Antifungal Studies
Another study by Patel and Agravat (2007) synthesized new pyridine derivatives and screened them for antibacterial and antifungal activities, emphasizing the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2007).
Anti-Inflammatory and Analgesic Activity
The compound's derivatives have also been examined for their potential anti-inflammatory and analgesic properties, as demonstrated by Reddy et al. (2015), who synthesized a series of derivatives and evaluated their biological activities (Reddy et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-2-1-3-10(15-9)16-11(7-4-5-7)8(6-14-16)12(17)18/h1-3,6-7H,4-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDNPCTQCANGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=NC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)
![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)
![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)